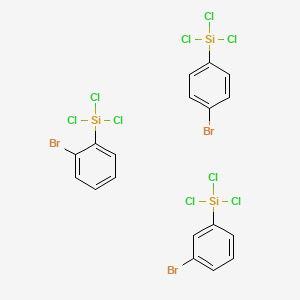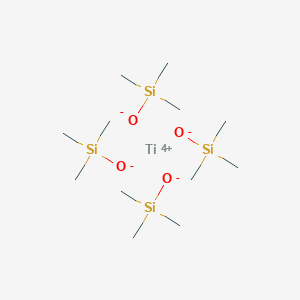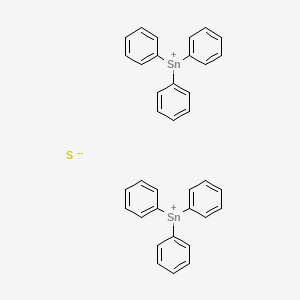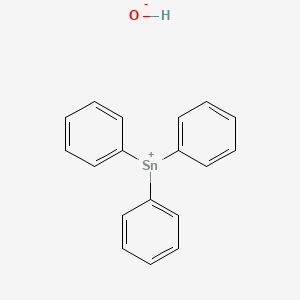![molecular formula C9H17ClSi B8037871 Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-](/img/structure/B8037871.png)
Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-: is a compound that belongs to the class of bicyclic molecules. These molecules are characterized by having two joined rings, which can be either carbocyclic or heterocyclic. The bicyclo[2.2.1]heptane structure is a common scaffold in organic chemistry, often used in the synthesis of various bioactive compounds and materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane derivatives typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates under mild conditions . Another approach involves the photocatalytic cycloaddition reaction, which provides access to polysubstituted bicyclo[2.1.1]hexanes .
Industrial Production Methods: Industrial production of bicyclo[2.2.1]heptane derivatives often involves large-scale cycloaddition reactions, utilizing catalysts to enhance reaction efficiency and selectivity. The use of organocatalysts and transition-metal catalysts is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can be used to modify the bicyclic scaffold.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[2.2.1]heptane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[2.2.1]heptane derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as scaffolds for the development of new pharmaceuticals and materials .
Biology and Medicine: In medicinal chemistry, bicyclo[2.2.1]heptane derivatives have been explored for their potential as drug candidates. They exhibit various biological activities, including anti-cancer and anti-inflammatory properties .
Industry: In the industrial sector, these compounds are used in the production of polymers and advanced materials. Their unique structural properties make them valuable in the development of high-performance materials .
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- involves its interaction with specific molecular targets. For example, certain derivatives of bicyclo[2.2.1]heptane have been shown to act as antagonists of chemokine receptors, such as CXCR2, which play a role in cancer metastasis . The compound’s effects are mediated through its binding to these receptors, inhibiting their activity and thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Norbornane (Bicyclo[2.2.1]heptane): A structurally similar compound used as a scaffold in organic synthesis.
Uniqueness: Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Eigenschaften
IUPAC Name |
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-chloro-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3/t7-,8+,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCQARMOIYBBG-ZQTLJVIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC2CCC1C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C1C[C@H]2CC[C@@H]1C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
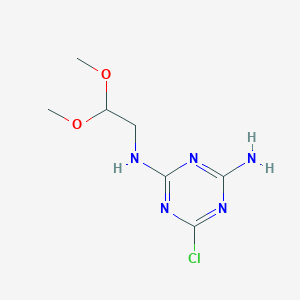
![1-[2-Hydroxy-6-(2-phenylethoxy)phenyl]ethanone](/img/structure/B8037810.png)
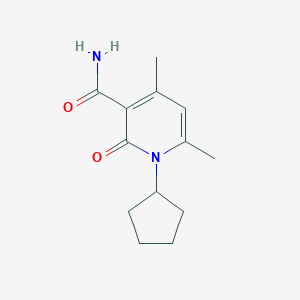
![[2-(1,3-Dioxoisoindol-2-yl)propanoylamino]thiourea](/img/structure/B8037826.png)
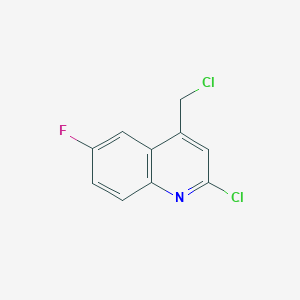
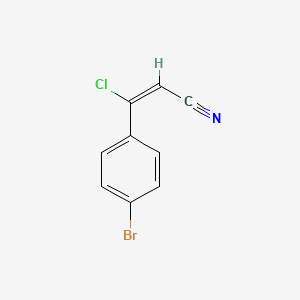
![(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate](/img/structure/B8037848.png)
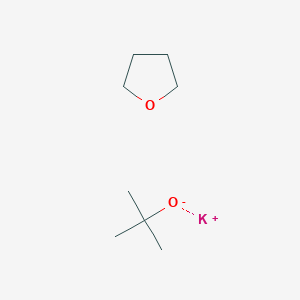
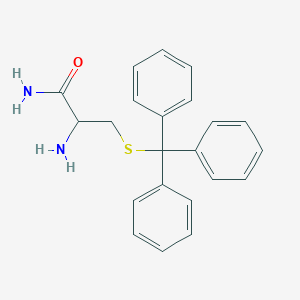
![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B8037867.png)
